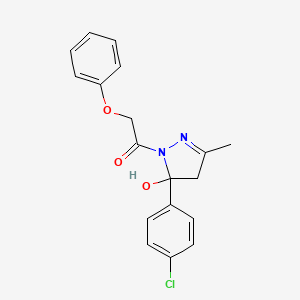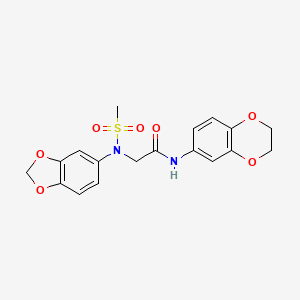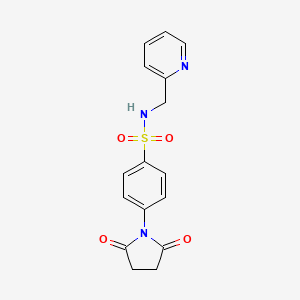
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a pyrazolone derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease.
Wirkmechanismus
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the development of pain, fever, and swelling. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing the inflammatory response. This compound also exerts its anticancer effects by inducing apoptosis and cell cycle arrest in cancer cells. It inhibits the activity of various signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and neurodegenerative disorders. This compound has been shown to reduce the levels of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is readily available and can be synthesized using various methods. This compound has been extensively studied, and its pharmacological effects are well characterized. However, this compound also has some limitations. It is relatively unstable and can degrade over time. This compound also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of 5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol include investigating its potential use in the treatment of other diseases, its toxicity and safety in humans, and the development of more stable and water-soluble derivatives.
Synthesemethoden
5-(4-chlorophenyl)-3-methyl-1-(phenoxyacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using various methods, including the reaction of 4-chloroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with phenoxyacetic acid and hydrazine hydrate. Another method involves the reaction of 4-chloroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with phenoxyacetyl chloride and hydrazine hydrate. The final product is obtained by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-13-11-18(23,14-7-9-15(19)10-8-14)21(20-13)17(22)12-24-16-5-3-2-4-6-16/h2-10,23H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESXPQNPZCWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[isopropyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4920320.png)
![1-(3,5-dimethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920332.png)

![3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920349.png)

![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4920365.png)

![2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B4920375.png)
![N-[2-(diethylamino)ethyl]-2-phenoxyacetamide hydrochloride](/img/structure/B4920382.png)
![2-(4-chlorophenyl)-4-[2-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4920383.png)
![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4920404.png)

![N-(3,3-diphenylpropyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4920410.png)
